molecular formula C7H6N4O2 B2382496 6-Methyl-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione CAS No. 72668-56-5

6-Methyl-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione

Cat. No.: B2382496
CAS No.: 72668-56-5
M. Wt: 178.151
InChI Key: PYUBLQHYYQQNEF-UHFFFAOYSA-N
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Description

6-Methyl-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione is a chemical compound with the molecular formula C7H6N4O2 and a molecular weight of 178.15 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of 7 carbon atoms, 6 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms .

Scientific Research Applications

Synthesis and Reactivity

6-Methyl-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione has been explored in the context of synthetic chemistry. For example, studies have investigated its synthesis and reactivity, particularly in the formation of heterocyclic dicarboxylic acid esters and their interactions with nucleophilic agents (Lehmann, Kraatz, & Korte, 1973).

NMR Spectroscopy Studies

Research has also focused on its structural aspects using NMR spectroscopy. This includes examining its tautomeric structures and the variations in these structures under different conditions (Sinkkonen et al., 2002).

Tautomerism and Molecular Structure

Further studies have delved into the tautomerism of related compounds, offering insights into their molecular structure and behavior in various solutions (Barlin, 1979).

Reactivity Toward Biological Agents

Additionally, there has been research on the reactivity of compounds related to this compound with different reagents for potential biological evaluations (Rashad et al., 2009).

Application in Luminescence

The compound has also found applications in the development of luminescent materials. Research in this area has explored its use in creating structures that exhibit unique photoluminescent properties (Zhou et al., 2015).

Properties

IUPAC Name

6-methyl-7H-pyrazino[2,3-d]pyridazine-5,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c1-11-7(13)5-4(6(12)10-11)8-2-3-9-5/h2-3H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYUBLQHYYQQNEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=NC=CN=C2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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